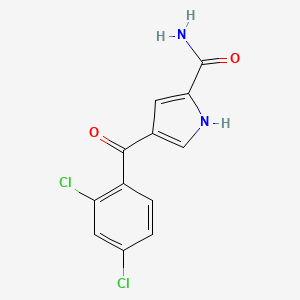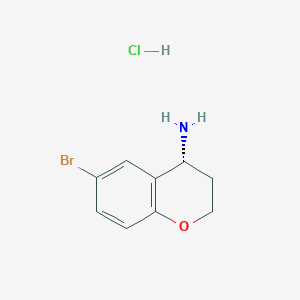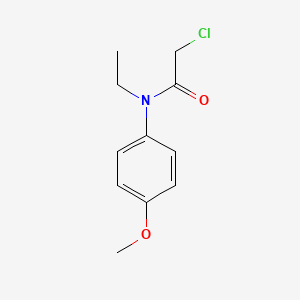
4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of 2,4-dichlorobenzoyl chloride , which is an organic compound used in various chemical reactions. It’s used in the synthesis of biaryls and thioesters of 4-chlorobenzoate and 2,4-dichlorobenzoate .
Synthesis Analysis
2,4-Dichlorobenzoyl chloride, a related compound, can be synthesized from 2,4-dichlorobenzotrichloride and carboxylic acid . The reaction is catalyzed to produce single or compound coarse acyl chloride, which is then rectified to get the corresponding acyl chloride .Molecular Structure Analysis
While specific structural information for “4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamide” is not available, a related compound, 2,4-Dichlorobenzoyl peroxide, has a molecular formula of CHClO, an average mass of 380.007 Da, and a monoisotopic mass of 377.902008 Da .Chemical Reactions Analysis
2,4-Dichlorobenzoyl chloride, a related compound, is used in various chemical reactions. For instance, it’s used in the synthesis of biaryls and thioesters of 4-chlorobenzoate and 2,4-dichlorobenzoate .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Applications
Research on pyrrole-2-carboxamide derivatives, including structures similar to 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamide, has shown promising antibacterial and antifungal activities. A study by Mane et al. (2017) synthesized a series of pyrrole–2–carboxamide derivatives and evaluated them for their antibacterial activity, finding several compounds with potent activity against both Gram-positive and Gram-negative bacterial strains. Additionally, these compounds were screened for antifungal activity, highlighting the potential of pyrrole-2-carboxamide derivatives in addressing various microbial infections (Mane et al., 2017).
Drug Discovery and Molecular Modeling
In the realm of drug discovery, Howells et al. (2022) reported the synthesis of 4-pyrazin-2-yl-1H-pyrrole-2-carboxamides and related bicyclic analogues, underscoring the absence of synthetic routes for these compounds in the scientific literature. This research contributes to expanding the chemical space available for the development of new therapeutic agents, with a focus on utilizing standard synthetic procedures for the construction of complex molecules (Howells et al., 2022).
Chemical Synthesis and Functionalization
The functionalization reactions of pyrrole-3-carboxamide derivatives have also been a subject of study. Yıldırım et al. (2005) examined the conversion of 1H-pyrrole-3-carboxylic acid into carboxamide via reactions with diamines, shedding light on the mechanisms of these transformations and their potential applications in synthesizing novel compounds with specific properties (Yıldırım et al., 2005).
Catalysis and Green Chemistry
Davoodnia et al. (2010) explored the synthesis of pyrrolo[2,3-d]pyrimidin-4-ones using a Bronsted-acidic ionic liquid as a catalyst, demonstrating an environmentally friendly and efficient approach to cyclocondensation reactions. This work highlights the application of green chemistry principles in the synthesis of heterocyclic compounds, offering a sustainable method that can be applied to the development of new drugs and materials (Davoodnia et al., 2010).
Safety And Hazards
Zukünftige Richtungen
While specific future directions for “4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamide” are not available, research into related compounds continues. For instance, the thermal reaction between di(2,4-dichlorobenzoyl) peroxide and n-Pentadecane, an approximation of the crosslinking of silicone rubbers, has been studied .
Eigenschaften
IUPAC Name |
4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O2/c13-7-1-2-8(9(14)4-7)11(17)6-3-10(12(15)18)16-5-6/h1-5,16H,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXBYNLAZJGYIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CNC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{(E)-[2-(diethylamino)-1,3-thiazol-5-yl]methylidene}-1-hydrazinecarbothioamide](/img/structure/B2591348.png)
![N-[2-Hydroxy-1-(2-methylpyrazol-3-yl)ethyl]but-2-ynamide](/img/structure/B2591350.png)
![3-(3-methoxyphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide](/img/no-structure.png)
![Rel-methyl (4aS,5aR)-1,4,5,5a-tetrahydro-4aH-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole-4a-carboxylate](/img/structure/B2591355.png)


![(E)-2-cyano-3-(2-propoxyphenyl)-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2591360.png)

![N-(2,6-difluorobenzyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2591364.png)

![4-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]-1-(1,3-thiazol-2-yl)piperazin-2-one](/img/structure/B2591366.png)
